3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring and a thiophen-3-ylmethyl group attached to the sulfonamide nitrogen.
Properties
Molecular Formula |
C13H15NO4S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15NO4S2/c1-17-12-4-3-11(7-13(12)18-2)20(15,16)14-8-10-5-6-19-9-10/h3-7,9,14H,8H2,1-2H3 |
InChI Key |
QDDRIWXRIZCCLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with thiophen-3-ylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
Key Observations:
Substituent Impact on Target Engagement: Ro61-8048: The 4-(3-nitrophenyl)thiazole moiety is critical for KMO inhibition, achieving nanomolar potency via π-π stacking and hydrophobic interactions .
α1A/α1D antagonists (e.g., Compound 18) highlight the role of bulky substituents (e.g., trifluoroethoxy-phenoxyethyl) in achieving receptor subtype selectivity .
Physicochemical Properties :
- Molecular Weight (MW) : Derivatives range from ~400–500 g/mol, aligning with drug-like properties.
- Polarity : Electron-withdrawing groups (e.g., nitro in Ro61-8048) increase binding affinity but may reduce solubility, whereas alkyl/heterocyclic groups (e.g., thiophen-3-ylmethyl) balance lipophilicity and solubility.
Research Findings and Implications
Receptor Antagonism and Antiviral Potential
Limitations and Opportunities for the Target Compound
While this compound itself is underexplored in the literature, its structural analogs provide a roadmap for:
- Targeted Synthesis: Incorporating thiophen-3-ylmethyl into known pharmacophores (e.g., KMO or adrenergic receptor scaffolds).
- SAR Studies : Systematic evaluation of how sulfur-containing substituents influence potency, selectivity, and pharmacokinetics.
Biological Activity
3,4-Dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of methoxy groups and a thiophene moiety, which are crucial for its interaction with biological targets.
The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki-Miyaura coupling reaction. This method is effective for forming carbon-carbon bonds and is often utilized in the production of complex organic compounds.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 313.39 g/mol. The presence of sulfonamide and methoxy functional groups contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound may be comparable to standard antibiotics in its efficacy .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| E. faecalis | 40 | Comparable to ceftriaxone |
| P. aeruginosa | 50 | Comparable to ceftriaxone |
| S. typhi | 30 | Comparable to ceftriaxone |
| K. pneumoniae | 19 | Comparable to ceftriaxone |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against breast carcinoma cell lines (e.g., MCF-7). The cytotoxic activity was assessed using various assays, revealing promising results that indicate potential as a therapeutic agent in cancer treatment .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug Comparison |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (IC50 = 10 µM) |
| HT-29 | 20 | Doxorubicin (IC50 = 12 µM) |
The mechanism through which this compound exerts its biological effects involves inhibition of specific enzymes related to folic acid synthesis in bacteria. This mimicking of natural substrates by the sulfonamide group leads to the disruption of essential metabolic pathways in microbial organisms .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited broad-spectrum activity, outperforming some conventional antibiotics in specific cases .
- Cytotoxicity Assessment : In a comparative study against known anticancer drugs, it was found that the compound displayed significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
